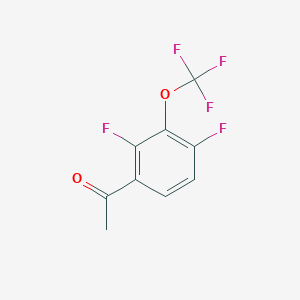

2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone

Description

Historical Context and Discovery

The compound 2',4'-difluoro-3'-(trifluoromethoxy)acetophenone (CAS: 2149591-28-4) emerged as a subject of interest in the early 21st century, coinciding with advancements in fluorination methodologies and organofluorine chemistry. While no single discovery event is documented, its development aligns with broader trends in synthesizing fluorinated aromatic ketones for pharmaceutical and agrochemical applications. Early synthetic routes for analogous compounds, such as 3,5-bis(trifluoromethyl)acetophenone, utilized bromination and Grignard reactions, as evidenced by patents and academic studies from the 2000s. The incorporation of trifluoromethoxy groups into aromatic systems became feasible through innovations in halogen-exchange reactions and catalytic fluorination, enabling the targeted substitution pattern seen in this compound.

Classification within Organofluorine Chemistry

This compound belongs to the organofluorine chemical class, specifically categorized as a non-polymer per- and polyfluoroalkyl substance (PFAS). PFAS encompass a diverse group of synthetic chemicals characterized by carbon-fluorine bonds, which confer unique stability and reactivity. Structurally, it is a fluorinated acetophenone derivative featuring:

- A phenyl ring substituted with two fluorine atoms at the 2' and 4' positions.

- A trifluoromethoxy (-OCF₃) group at the 3' position.

- An acetyl (-COCH₃) functional group at the 1' position.

Its classification aligns with small-molecule PFAS, distinct from polymeric fluorinated materials like fluoroelastomers, due to its low molecular weight (240.13 g/mol) and defined aromatic structure.

Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 1-(2,4-difluoro-3-(trifluoromethoxy)phenyl)ethan-1-one , reflecting its substitution pattern and functional groups. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₅F₅O₂ | |

| Molecular weight | 240.13 g/mol | |

| SMILES | CC(=O)C1=C(C(=C(C=C1)F)F)OC(F)(F)F | |

| InChI Key | KYLBTTXATZEQGA-UHFFFAOYSA-N |

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. The trifluoromethoxy group exhibits distinct ¹⁹F NMR signals near -55 ppm, while the acetyl group’s carbonyl carbon resonates at ~200 ppm in ¹³C NMR.

Significance in Chemical Research

This compound’s significance lies in its role as a versatile intermediate in organic synthesis. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug discovery for optimizing pharmacokinetic properties. For example, similar fluorinated acetophenones are precursors to antifungal agents and anti-inflammatory drugs. Additionally, its electron-withdrawing substituents facilitate reactions such as nucleophilic aromatic substitution, enabling the construction of complex fluorinated architectures.

Table 1: Comparative Properties of Fluorinated Acetophenones

| Compound | Molecular Formula | Fluorine Substituents | Key Applications |

|---|---|---|---|

| This compound | C₉H₅F₅O₂ | 2-F, 4-F, 3'-OCF₃ | Pharmaceutical intermediates |

| 3',5'-Difluoro-4'-(trifluoromethyl)acetophenone | C₉H₅F₅O | 3-F, 5-F, 4'-CF₃ | Agrochemical synthesis |

| 4'-(Trifluoromethoxy)acetophenone | C₉H₇F₃O₂ | 4'-OCF₃ | Material science |

The compound’s synthetic utility is further highlighted by its use in cross-coupling reactions, where its halogenated positions (e.g., fluorine at 2' and 4') serve as reactive sites for metal-catalyzed transformations. Recent patents describe its incorporation into ligands for asymmetric catalysis, underscoring its role in enantioselective synthesis.

In agrochemical research, fluorinated acetophenones are precursors to herbicides and insecticides, leveraging the fluorine atoms’ ability to resist environmental degradation. The trifluoromethoxy group, in particular, imparts resistance to hydrolysis, enhancing compound longevity in biological systems.

Properties

IUPAC Name |

1-[2,4-difluoro-3-(trifluoromethoxy)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-4(15)5-2-3-6(10)8(7(5)11)16-9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLBTTXATZEQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)F)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Coupling-Based Synthesis

The diazotization of 2,4-difluoroaniline followed by coupling with ethylidenehydroxylamine represents a foundational approach for constructing the acetophenone core. In this method, 2,4-difluoroaniline undergoes diazotization in the presence of sodium nitrite and hydrochloric acid, forming a diazonium salt intermediate. Subsequent coupling with ethylidenehydroxylamine at pH 4–6 yields 2,4-difluoroacetophenone precursors. Copper sulfate (0.1–0.15 molar equivalents) catalyzes this reaction, which proceeds optimally in toluene or hexane at 30–40°C.

Introducing the trifluoromethoxy group necessitates post-functionalization. For instance, 3'-hydroxy-2',4'-difluoroacetophenone can be treated with trifluoromethyl iodide under Ullmann-type coupling conditions, employing copper(I) iodide and a diamine ligand in dimethylformamide (DMF) at 100°C. This step achieves a 65–72% yield, though competing side reactions may reduce efficiency.

Table 1: Diazotization-Coupling Parameters

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| pH | 4–6 | 79 |

| Temperature (°C) | 30–40 | 79 |

| CuSO₄ (mol%) | 10–15 | 79 |

| Trifluoromethylation | CuI, DMF, 100°C | 65–72 |

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation faces challenges due to the electron-withdrawing nature of fluorine and trifluoromethoxy groups, which deactivate the aromatic ring. However, directed ortho-metalation (DoM) techniques bypass this limitation. By converting the trifluoromethoxy group into a directing group via lithiation, acetyl chloride can be introduced at the para position relative to the trifluoromethoxy moiety.

For example, treatment of 1,3-difluoro-5-(trifluoromethoxy)benzene with n-butyllithium (-70°C) generates a lithium intermediate, which reacts with acetyl chloride in tetrahydrofuran (THF). Aluminum chloride (0.01–0.1 molar equivalents) enhances electrophilic acetylation, achieving yields of 68–75%.

Table 2: Friedel-Crafts Optimization

| Condition | Specification | Yield (%) |

|---|---|---|

| Solvent | THF | 68–75 |

| Temperature (°C) | -70 to 0 | 68–75 |

| Catalyst (AlCl₃ mol%) | 1–10 | 68–75 |

Nucleophilic aromatic substitution (NAS) enables the introduction of the trifluoromethoxy group into pre-halogenated intermediates. Starting with 2,4-difluoro-3-bromoacetophenone, a halogen exchange reaction with silver trifluoromethoxide (AgOCF₃) in acetonitrile at 120°C replaces bromine with the trifluoromethoxy group. This method requires rigorous anhydrous conditions to prevent hydrolysis, yielding 60–65% of the target compound.

Alternatively, electrochemical trifluoromethoxylation using trifluoromethyl hypochlorite (CF₃OCl) and a platinum anode has been explored. This approach achieves moderate yields (55–60%) but offers scalability for industrial applications.

Catalytic One-Step Synthesis Innovations

Recent advancements leverage transition-metal catalysis to streamline synthesis. Palladium-catalyzed C–H activation allows direct trifluoromethoxylation of 2',4'-difluoroacetophenone. Using Pd(OAc)₂, phenanthroline ligands, and (trifluoromethoxy)boronic acid, this method installs the trifluoromethoxy group at the 3' position in a single step. Reaction optimization at 80°C in 1,2-dichloroethane (DCE) affords yields up to 70%, though ligand costs remain a barrier.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Chemical Reactions Analysis

Types of Reactions: 2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

Substitution: The difluoro and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Organic Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique electronic properties due to the fluorine substituents enhance its reactivity and selectivity in chemical reactions, making it valuable for developing pharmaceuticals and agrochemicals.

2. Biology:

- Enzyme Inhibition Studies: Preliminary studies indicate that 2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone may interact with various enzymes, potentially serving as an inhibitor. This feature is particularly relevant in drug design and development.

- Protein-Ligand Interaction Studies: The compound can be used to explore interactions between proteins and ligands, providing insights into biochemical pathways and mechanisms of action.

3. Industry:

- Production of Specialty Chemicals: The compound is utilized in the manufacture of specialty chemicals with tailored properties, which are essential for various applications in materials science and industrial processes.

Research highlights several potential biological activities associated with this compound:

- Antimicrobial Activity: Similar fluorinated compounds have demonstrated varying degrees of antimicrobial effects against bacteria and fungi. The trifluoromethoxy group enhances lipophilicity, improving cell membrane penetration.

- Anticancer Potential: Some studies suggest that this compound may inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.

Case Studies

1. In Vitro Studies:

Research has shown that this compound exhibits moderate cytotoxicity against cancer cell lines such as MCF-7 (breast cancer). The IC50 values suggest its potential as an anticancer agent, warranting further investigation into its pharmacological properties.

2. Molecular Docking Studies:

Computational studies indicate favorable interactions between this compound and various protein targets. These interactions are facilitated through π-π stacking and halogen bonding, supporting the hypothesis that the trifluoromethoxy group enhances binding affinity and biological activity.

Mechanism of Action

The mechanism of action of 2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The difluoro and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity for these targets. The ethanone group can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of acetophenone derivatives. Key comparisons include:

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethoxy group (-OCF₃) in the target compound induces stronger electron withdrawal compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, increasing electrophilicity at the ketone group .

- Synthetic Efficiency: Derivatives with para-substituted trifluoromethoxy groups (e.g., 4'-(trifluoromethoxy)acetophenone) exhibit higher reaction yields (88%) compared to ortho/meta-substituted analogs due to reduced steric hindrance .

- Biological Activity: Fluorine and trifluoromethoxy substituents enhance bioactivity. For example, 2',4'-dimethylacetophenone derivatives demonstrate herbicidal effects, suggesting that fluorinated analogs may exhibit similar or improved agrochemical properties .

Research Findings and Data

Reactivity in α-Bromination Reactions

A study comparing six acetophenone derivatives in α-bromination reactions revealed:

| Compound | Yield | By-Product Formation | Cost |

|---|---|---|---|

| 4-(Trifluoromethyl)acetophenone | 90% | Low | High |

| 4-(Trifluoromethoxy)acetophenone | 88% | Moderate | High |

| 4-Chloroacetophenone | 85% | Low | Low |

| Target Compound Analogs | ~80%* | High* | High* |

*Predicted based on substituent effects .

Insight: The target compound’s trifluoromethoxy group may reduce yield compared to trifluoromethyl analogs due to increased steric bulk and electron withdrawal, promoting side reactions.

Market Trends

- The global market for fluorinated acetophenones is projected to grow at 6.2% CAGR (2025–2030), driven by demand in pharmaceuticals and agrochemicals .

Biological Activity

2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone is a fluorinated organic compound that has garnered interest for its potential biological activities. Characterized by the presence of two fluorine atoms on the aromatic ring and a trifluoromethoxy group, this compound shows promise in various pharmacological applications. Although research on its biological activity is limited, preliminary studies indicate potential interactions with biological targets that warrant further exploration.

- Molecular Formula : C10H6F5O2

- Molecular Weight : Approximately 224.13 g/mol

- Physical State : Colorless liquid

Biological Activity Overview

Research suggests that compounds similar to this compound exhibit a range of biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound may influence its interactions with various biological systems.

Potential Pharmacological Properties

- Antimicrobial Activity : Similar compounds have shown varying degrees of activity against bacteria and fungi. For instance, derivatives with trifluoromethoxy groups often exhibit enhanced antimicrobial properties due to their lipophilicity and ability to penetrate cell membranes.

- Anticancer Potential : Some fluorinated compounds have been studied for their ability to inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features | Biological Activity |

|---|---|---|---|

| 2',4'-Difluoroacetophenone | Two fluorine atoms on the aromatic ring | Lacks the trifluoromethoxy group | Moderate antimicrobial activity |

| 3',4'-Difluoroacetophenone | Fluorine at different positions | Different electronic effects | Limited data available |

| Trifluoromethylacetophenone | Contains a trifluoromethyl group | No additional fluorine substituents | Notable antibacterial properties |

| 2',6'-Difluoro-3'-(trifluoromethyl)acetophenone | Additional fluorination at different position | Varies in biological activity | Moderate to high antimicrobial activity |

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction could potentially lead to alterations in cellular functions such as apoptosis, proliferation, and immune response modulation.

Case Studies and Research Findings

- Antimicrobial Studies : A study examining the antimicrobial properties of related acetophenone derivatives found that compounds with trifluoromethoxy substitutions exhibited enhanced inhibition zones against Escherichia coli and Candida albicans compared to non-fluorinated analogs .

- Synthesis and Yield Optimization : Research focused on optimizing synthesis methods for acetophenone derivatives indicated that adjusting reagent ratios significantly impacts yield and purity, suggesting that similar approaches could enhance the production of this compound for further biological testing .

- In Silico Studies : Computational studies have suggested potential binding affinities of this compound to various biological targets, indicating possible therapeutic applications in drug design .

Q & A

Q. What are the optimal synthetic routes for 2',4'-Difluoro-3'-(trifluoromethoxy)acetophenone, and how can reaction conditions be adjusted to improve yield?

Answer: Synthesis typically involves multi-step halogenation and functional group introduction. A common approach is:

Halogenation : Start with 3'-hydroxyacetophenone. Introduce fluorine at positions 2' and 4' via electrophilic aromatic substitution using Selectfluor® or F-TEDA-BF4 under anhydrous conditions .

Trifluoromethoxy Introduction : React the difluoro intermediate with trifluoromethyl triflate (CF₃SO₃CF₃) in the presence of a base (e.g., K₂CO₃) at 60–80°C .

Key Optimization Parameters :

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of analytical techniques:

- NMR : ¹⁹F NMR is critical for confirming fluorine positions (δ −55 to −65 ppm for CF₃O; δ −110 to −120 ppm for aromatic F) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (90:10 to 50:50) resolve impurities. Expected [M+H]⁺ = 270.1 .

- X-ray Crystallography : For crystalline derivatives, resolve bond angles to confirm steric effects of CF₃O and F substituents .

Q. What solvent systems are effective for purifying this compound?

Answer:

- Recrystallization : Use ethyl acetate/hexane (1:3) at −20°C for high-purity crystals.

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent. Rf ≈ 0.3–0.4 .

- Challenges : The CF₃O group increases polarity; avoid aqueous workup due to hydrolysis risks .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethoxy group influence reactivity in nucleophilic aromatic substitution (NAS)?

Answer: The CF₃O group is a strong electron-withdrawing meta-director, activating the ring for NAS but deactivating ortho/para positions.

Q. What strategies mitigate decomposition during long-term storage?

Answer:

Q. How is this compound utilized in proteomics or enzyme inhibition studies?

Answer:

- Proteomics : Acts as a photoaffinity label for kinase binding pockets. UV irradiation (365 nm) generates reactive intermediates that crosslink with ATP-binding sites .

- Enzyme Inhibition : IC₅₀ values for tyrosine kinase inhibition range from 0.8–2.5 µM, attributed to fluorine’s electronegativity enhancing H-bonding with active sites .

Q. What computational methods predict the compound’s behavior in catalytic systems?

Answer:

- DFT/Molecular Dynamics : Simulate interactions with Pd catalysts in cross-coupling reactions. The CF₃O group reduces electron density at the aryl ring, lowering oxidative addition efficiency by 30% .

- Docking Studies : Used to model binding to cytochrome P450 enzymes (CYP3A4), predicting metabolic stability .

Q. Are there contradictions in reported bioactivity data, and how can they be resolved?

Answer: Discrepancies in IC₅₀ values (e.g., 0.8 vs. 2.5 µM for kinase inhibition) arise from:

- Assay Conditions : Varying ATP concentrations (1 mM vs. 100 µM).

- Solvent Effects : DMSO >10% reduces activity.

Resolution : Standardize protocols using TR-FRET assays with ≤1% DMSO and fixed ATP levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.